Cas no 67733-57-7 (2,3,7,8-TETRABROMODIBENZOFURAN)

2,3,7,8-TETRABROMODIBENZOFURAN 化学的及び物理的性質
名前と識別子
-
- 2,3,7,8-TETRABROMODIBENZOFURAN
- 4-17-00-00590 (Beilstein Handbook Reference)
- 67733-57-7
- HCSRVQXNLHZQNM-UHFFFAOYSA-N
- Dibenzofuran, 2,3,7,8-tetrabromo-
- XM0PVY4W34
- NS00009493
- DTXSID6073605
- BRN 0221403
- UNII-XM0PVY4W34
- DB-313018
-
- インチ: InChI=1S/C12H4Br4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H
- InChIKey: HCSRVQXNLHZQNM-UHFFFAOYSA-N
- ほほえんだ: C1=C2C3=CC(=C(C=C3OC2=CC(=C1Br)Br)Br)Br
計算された属性
- せいみつぶんしりょう: 479.69942
- どういたいしつりょう: 479.69957g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.8
- トポロジー分子極性表面積: 13.1Ų
じっけんとくせい
- 密度みつど: 2.3233 (rough estimate)
- 屈折率: 1.5000 (estimate)
- PSA: 13.14
2,3,7,8-TETRABROMODIBENZOFURAN 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T291085-10mg |
2,3,7,8-Tetrabromodibenzofuran |
67733-57-7 | 10mg |
$1642.00 | 2023-05-17 | ||
TRC | T291085-1mg |
2,3,7,8-Tetrabromodibenzofuran |
67733-57-7 | 1mg |
$207.00 | 2023-05-17 |
2,3,7,8-TETRABROMODIBENZOFURAN 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
2,3,7,8-TETRABROMODIBENZOFURANに関する追加情報
Introduction to 2,3,7,8-TETRABROMODIBENZOFURAN (CAS No. 67733-57-7)
2,3,7,8-TETRABROMODIBENZOFURAN, identified by the Chemical Abstracts Service Number (CAS No.) 67733-57-7, is a brominated derivative of dibenzofuran. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. The introduction of multiple bromine atoms into the dibenzofuran core enhances its reactivity and functionality, making it a valuable intermediate in synthetic chemistry and a candidate for various biological assays.
The molecular structure of 2,3,7,8-TETRABROMODIBENZOFURAN consists of a benzofuran backbone substituted with four bromine atoms at the 2, 3, 7, and 8 positions. This specific arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in designing novel compounds with tailored biological activities. The presence of bromine atoms also facilitates further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of more complex derivatives.
In recent years, 2,3,7,8-TETRABROMODIBENZOFURAN has been explored as a key intermediate in the development of pharmaceutical agents. Its brominated structure makes it an attractive scaffold for creating compounds with potential antimicrobial and antitumor properties. Studies have demonstrated that brominated dibenzofurans can interact with biological targets in unique ways, leading to the discovery of novel therapeutic entities. The compound's ability to undergo selective functionalization has opened up new avenues for drug discovery in medicinal chemistry.
One of the most compelling aspects of 2,3,7,8-TETRABROMODIBENZOFURAN is its role in materials science. Brominated aromatic compounds are widely used in the production of flame retardants due to their ability to disrupt combustion processes. The high thermal stability and reactivity of this compound make it a promising candidate for developing advanced materials with enhanced safety features. Additionally, its electronic properties have been investigated for potential applications in organic electronics and photovoltaic devices.
Recent research has also highlighted the environmental implications of 2,3,7,8-TETRABROMODIBENZOFURAN. While its applications are diverse and promising, understanding its behavior in ecosystems is crucial for sustainable development. Studies have begun to explore its degradation pathways and potential impacts on aquatic life. By assessing these environmental factors, researchers can develop strategies to minimize adverse effects while maximizing beneficial uses. This balance between innovation and environmental stewardship is essential for responsible chemical development.
The synthesis of 2,3,7,8-TETRABROMODIBENZOFURAN presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, advances in catalytic systems and green chemistry principles have provided new tools for more efficient synthesis. For instance, recent developments in metal-catalyzed reactions have enabled shorter synthetic routes with reduced waste generation. These innovations not only improve the practicality of producing 2,3,7,8-TETRABROMODIBENZOFURAN but also align with broader efforts to promote sustainable chemical practices.
In conclusion,2
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